molecular formula C20H24N6O2 B5577304 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide

Cat. No.: B5577304
M. Wt: 380.4 g/mol
InChI Key: DOATWGOWOSXWKW-UHFFFAOYSA-N
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Description

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.19607403 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for Receptor Imaging

One application of related compounds involves the development of radiolabeled nonpeptide angiotensin II antagonists for imaging AT1 receptors. For example, compounds like [11C]L-159,884 have been prepared for this purpose, showcasing the utility of such molecules in exploring receptor distributions and functions within the body, particularly for cardiovascular research (Hamill et al., 1996).

Anticancer Activity

Compounds with structural similarities have been synthesized and evaluated for their anticancer activities. For instance, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated marked inhibition against various human cancer cell lines, including colon, lung adenocarcinoma, and gastric cancer, suggesting its potential as a therapeutic agent (Huang et al., 2020).

Anti-Inflammatory and Analgesic Agents

Further research has led to the synthesis of novel compounds derived from visnaginone and khellinone that have shown significant anti-inflammatory and analgesic activities. These findings highlight the potential of such chemical structures in developing new medications to treat inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial Applications

Additionally, the synthesis of derivatives incorporating the thiazole ring has led to compounds with promising antimicrobial properties. This research opens up possibilities for creating new treatments for bacterial and fungal infections, addressing the growing concern over antibiotic resistance (Desai et al., 2013).

Antiulcer Agents

Compounds synthesized with modifications at the 3-position of imidazo[1,2-a]pyridines have been explored for their potential as antiulcer agents, offering insights into the development of drugs that can provide gastroprotective effects (Starrett et al., 1989).

Properties

IUPAC Name

N-[2-[[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-13-14(2)26(12-23-13)19-11-18(24-15(3)25-19)21-9-10-22-20(27)16-5-7-17(28-4)8-6-16/h5-8,11-12H,9-10H2,1-4H3,(H,22,27)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOATWGOWOSXWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=NC(=NC(=C2)NCCNC(=O)C3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.